Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms The compound also contains an ester functional group, which is derived from methanol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted imidazolidinone derivatives.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]propanoate: Similar structure with a propanoate ester group.
Ethyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate: Similar structure with an ethyl ester group.
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]butanoate: Similar structure with a butanoate ester group.
Uniqueness
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate is unique due to its specific ester functional group and the presence of the imidazolidinone ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5(11)3-10-6(12)4(2-8)9-7(10)13/h4H,2-3,8H2,1H3,(H,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVZFICJVWGMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(NC1=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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